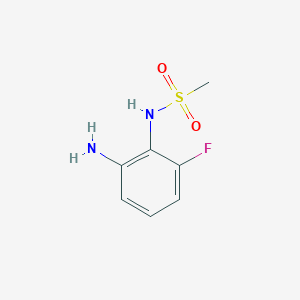

![molecular formula C19H15N5O2S3 B2492703 N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-54-9](/img/structure/B2492703.png)

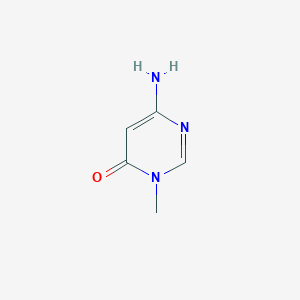

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is part of a broader class of chemicals that exhibit significant biological and chemical properties due to their complex molecular structure. Such compounds, including thiophene derivatives, have been synthesized and analyzed for various applications, focusing on their potential biological activities and chemical behaviors.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves initial reactions with different organic reagents. For example, Amr et al. (2010) reported the synthesis of novel thiophene derivatives through reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents, confirmed by IR, 1H NMR, MS spectral data, and elemental analysis (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the target compound, can be elucidated using spectroscopic methods such as X-ray diffraction, as demonstrated by the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity :

- Research has shown that thioureas and thioamides can add to specific positions on dimethyl hex-2-en-4-yne-1,6-dioate, often followed by cyclisation to give γ-lactams. This suggests that compounds with thioamide groups might be useful in synthetic organic chemistry for creating complex heterocyclic structures (Acheson & Wallis, 1982).

- The utility of 2‐aminothiophene‐3‐carboxamide in synthesizing thienopyridines and -pyrimidines highlights the compound's potential in the synthesis of novel heterocyclic compounds, which are often of interest in drug discovery and materials science (Mohareb et al., 2003).

Drug Discovery and Biological Applications :

- The discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the potential for compounds with similar structural features to be developed as anticancer agents, showing significant activity against cancer cell lines (Gad et al., 2020).

- A study on the development of a scalable synthesis for VEGFR inhibitor AG-28262, featuring similar heterocyclic components, underlines the relevance of these compounds in the development of therapeutics targeting specific biological pathways (Scott et al., 2006).

Environmental Applications :

- The removal of Cd2+ and Zn2+ from industrial wastes using novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent demonstrates the potential application of similar compounds in environmental remediation and pollution control (Zargoosh et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S3/c1-11-4-5-12-14(9-11)29-19(20-12)22-16(25)10-28-17-7-6-15(23-24-17)21-18(26)13-3-2-8-27-13/h2-9H,10H2,1H3,(H,20,22,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHNAVDYHVMLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)